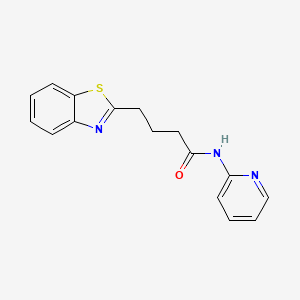![molecular formula C14H13N3O2 B12159612 2-[(4-Methoxyphenoxy)methyl]imidazo[1,2-a]pyrimidine](/img/structure/B12159612.png)
2-[(4-Methoxyphenoxy)methyl]imidazo[1,2-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Methoxyphenoxy)methyl]imidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine class. This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyrimidine ring.
Preparation Methods
The synthesis of 2-[(4-Methoxyphenoxy)methyl]imidazo[1,2-a]pyrimidine can be achieved through several synthetic routes. One common method involves the condensation of 4-methoxyphenol with an appropriate imidazo[1,2-a]pyrimidine precursor under specific reaction conditions. This process typically requires the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), to facilitate the reaction. The reaction mixture is heated to a specific temperature to promote the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
2-[(4-Methoxyphenoxy)methyl]imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Oxidation: The compound can be oxidized to form corresponding imidazo[1,2-a]pyrimidine derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties.
Substitution: Substitution reactions involve the replacement of specific functional groups with other groups, leading to the formation of various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-[(4-Methoxyphenoxy)methyl]imidazo[1,2-a]pyrimidine has a wide range of scientific research applications. In medicinal chemistry, it is explored for its potential as an anti-tuberculosis agent due to its activity against multidrug-resistant and extensively drug-resistant strains of Mycobacterium tuberculosis . Additionally, this compound is investigated for its potential use as a COX-2 inhibitor, which could have implications in anti-inflammatory drug development .
In the field of material science, the unique structural properties of this compound make it a valuable component in the development of new materials with specific electronic and optical properties .
Mechanism of Action
The mechanism of action of 2-[(4-Methoxyphenoxy)methyl]imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, as a potential anti-tuberculosis agent, it may inhibit the synthesis of essential components in the bacterial cell wall, leading to the disruption of bacterial growth and replication . As a COX-2 inhibitor, it may block the enzyme’s activity, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
2-[(4-Methoxyphenoxy)methyl]imidazo[1,2-a]pyrimidine can be compared with other similar compounds, such as imidazo[1,2-a]pyridine and benzo[4,5]imidazo[1,2-a]pyrimidine derivatives . These compounds share a similar fused bicyclic structure but differ in their specific functional groups and substituents.
Properties
Molecular Formula |
C14H13N3O2 |
|---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
2-[(4-methoxyphenoxy)methyl]imidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C14H13N3O2/c1-18-12-3-5-13(6-4-12)19-10-11-9-17-8-2-7-15-14(17)16-11/h2-9H,10H2,1H3 |
InChI Key |
ZDJRTOQQQRVLHM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=CN3C=CC=NC3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,5-dimethyl-1H-pyrazol-3-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B12159541.png)
![4-[(Z)-{2-[({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B12159545.png)
![methyl 2-chloro-5-({[4-(2,3-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B12159550.png)

![1-(3,5-dichlorophenyl)-7,8-dimethyl-3-[3-(morpholin-4-yl)propyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12159560.png)
![5-(2-Bromoethyl)indolo[2,3-b]quinoxaline](/img/structure/B12159561.png)
![N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B12159568.png)

![N-(4-methoxybenzyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B12159573.png)
![(4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione](/img/structure/B12159574.png)

![N'-[(Z)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12159583.png)

![N-(1-benzylpiperidin-4-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12159604.png)
